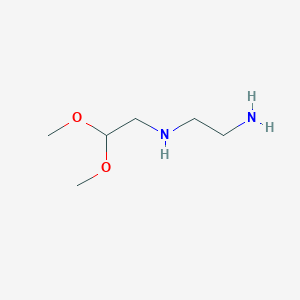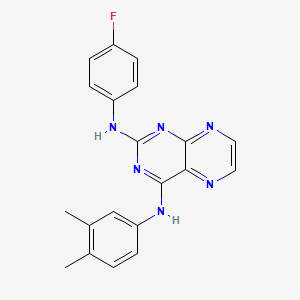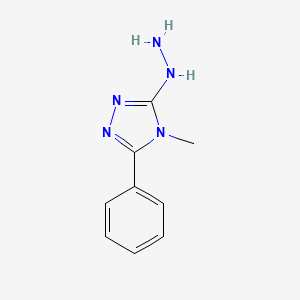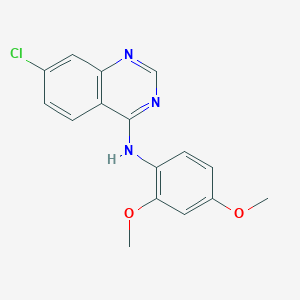
N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” is a low-molecular-weight clay-swelling inhibitor . It is often used to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . It is a strong alkaline, corrosive liquid .
Physical And Chemical Properties Analysis
“N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” is a viscous liquid, with hygroscopic and flammable properties . It is soluble in water and most organic solvents, and it decomposes easily .Wissenschaftliche Forschungsanwendungen
Thermal Degradation and Flame Retardancy
A study described the synthesis of a silicon-containing intumescent flame retardant polymer, enhancing polypropylene's flame retardancy and thermal degradation behavior. This research underscores the potential of incorporating similar diamine compounds into polymers to improve fire safety features and thermal stability (Li et al., 2005).
Corrosion Inhibition
Another research explored cadmium(II) Schiff base complexes, including similar diamine structures, as corrosion inhibitors on mild steel, indicating potential applications in protecting metals against corrosion, particularly in acidic environments (Das et al., 2017).
Catalysis and Organic Synthesis
Research on chiral C(2)-symmetrical bisferrocenyl diamines for catalytic activity revealed their use in asymmetric cyclopropanation, demonstrating the diamine's role in enhancing enantioselectivity in organic synthesis (Song et al., 1999).
Material Science and Polymer Chemistry
A study on the polyaddition behavior of cyclic carbonates with diamine highlighted its application in producing high molecular weight polymers, emphasizing the importance of such diamines in developing new polymeric materials (Tomita et al., 2001).
Molecular Magnetic Properties
Research into nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, including structures akin to diamines, explored their magnetic properties, potentially contributing to the development of molecular magnets or spintronic devices (Bhowmik et al., 2010).
Cross-Coupling Reactions
A study demonstrated the use of a 1,2-diamine as an effective ligand in nickel-catalyzed alkyl-alkyl Suzuki cross-couplings at room temperature, highlighting its role in facilitating challenging cross-coupling reactions (Saito & Fu, 2007).
Wirkmechanismus
The adsorption mechanism of “N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine” on the surface of montmorillonite was investigated using molecular dynamics (MD) simulations . The results show that the adsorption ability of this compound on the montmorillonite surface was affected significantly by the molecular conformation .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(2,2-dimethoxyethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c1-9-6(10-2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOZPMMUXWCGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-Dimethoxyethyl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/no-structure.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)
![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)
![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)
![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)
![4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2859793.png)

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)
![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)


![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859802.png)